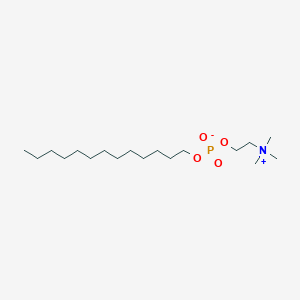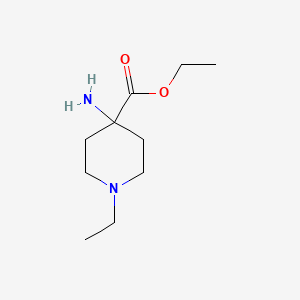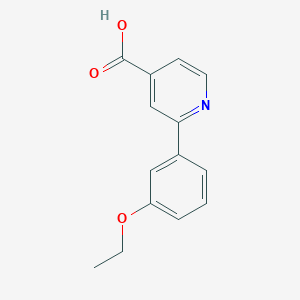![molecular formula C14H9NO2S B6361516 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% CAS No. 1046882-03-4](/img/structure/B6361516.png)
5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Benzo(b)thiophen-2-yl]nicotinic acid (5-BTN) is an organic compound that is part of the family of nicotinic acid derivatives. It is a white crystalline solid with the molecular formula C13H9NO2S. 5-BTN is used for a variety of scientific research applications, including as a ligand for metal complexes, a catalyst for organic reactions, and a fluorescent dye for imaging.
Applications De Recherche Scientifique
5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% has multiple scientific research applications. It is a ligand for metal complexes, which can be used to study the structure and reactivity of metal complexes. 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% can also be used as a catalyst for organic reactions, such as the synthesis of 1,2-diphenylethylenediamine. Additionally, 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% is a fluorescent dye that can be used for imaging and sensing applications.
Mécanisme D'action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to metal ions, such as copper, zinc, and iron, to form complexes. These complexes can then interact with other molecules, such as proteins, and affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% are not yet fully understood. However, it is believed that the compound can affect the activity of enzymes and proteins, as well as the expression of genes. In addition, 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% is its ability to bind to metal ions, which makes it useful for a variety of scientific research applications. Additionally, 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% is relatively inexpensive and easy to synthesize. However, the compound is not very soluble in water, which can limit its use in some applications.
Orientations Futures
There are several potential future directions for the use of 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%. One potential direction is the development of new metal complexes for use in catalysis and sensing applications. Additionally, 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% could be used to study the effects of metal ions on proteins and gene expression. Finally, 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% could be used to develop new drugs for the treatment of diseases.
Méthodes De Synthèse
5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% can be synthesized through a few different methods. The most common method is the reaction of benzo(b)thiophen-2-yl bromide with sodium nitrite in the presence of acetic acid. This reaction yields 5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95% as the main product, with a yield of approximately 90%. Other methods of synthesis include the reaction of benzo(b)thiophen-2-yl bromide with aqueous sodium hydroxide in the presence of potassium nitrite, and the reaction of benzo(b)thiophen-2-yl bromide with aqueous sodium hydroxide and sodium nitrate.
Propriétés
IUPAC Name |
5-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)11-5-10(7-15-8-11)13-6-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQRTKIPSXQCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














